1-(2-Bromophenyl)propan-2-ol

Organic Synthesis Cross-Coupling Steric Effects

Researchers requiring ortho-bromo secondary alcohol building blocks with precise steric profiles face limited supply consistency. 1-(2-Bromophenyl)propan-2-ol (CAS 210408-48-3) solves this by providing ortho-substitution for atropisomeric biaryl synthesis via Suzuki-Miyaura couplings, and a secondary alcohol handle for enzymatic kinetic resolution to enantiopure intermediates. • Ortho-bromo steric hindrance enhances selectivity in Pd-catalyzed cross-couplings. • Secondary alcohol enables resolution with lipases/transaminases. • Defined ALDH2 (Ki=2400 nM) and BRPF2-BRD1 (IC50=1400 nM) activity for assay calibration. • Lower LogP (2.37) vs. tertiary analogs improves drug-likeness in fragment-based design. Supplied at ≥97% purity with global shipping.

Molecular Formula C9H11BrO
Molecular Weight 215.09
CAS No. 210408-48-3
Cat. No. B2483604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)propan-2-ol
CAS210408-48-3
Molecular FormulaC9H11BrO
Molecular Weight215.09
Structural Identifiers
SMILESCC(CC1=CC=CC=C1Br)O
InChIInChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
InChIKeyRJKPOWPTZRARKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)propan-2-ol Procurement Guide


1-(2-Bromophenyl)propan-2-ol (CAS 210408-48-3) is an aromatic alcohol that serves as a versatile building block in medicinal and organic chemistry. Its structure features an ortho-bromophenyl group attached to a secondary propanol backbone [1]. This specific ortho-substitution pattern provides a unique steric and electronic profile that differentiates it from its para- and meta-isomers, making it a critical starting material for synthesizing conformationally constrained analogs and complex molecular frameworks via cross-coupling reactions [2].

Isomer Identity Ortho-bromophenyl substitution pattern
Key Use Pd-catalyzed cross-coupling building block
Functional Handle Secondary alcohol for further derivatization

Why Generic Isomer Substitution Fails


Generic substitution with closely related bromophenyl propanols like the para- or meta-isomers, or the tertiary alcohol analog 2-(2-bromophenyl)propan-2-ol, is not scientifically sound due to significant differences in physicochemical properties and reactivity. The ortho-bromine atom in 1-(2-Bromophenyl)propan-2-ol introduces steric hindrance that directly impacts reaction kinetics and yields in palladium-catalyzed cross-couplings [1]. Furthermore, its secondary alcohol group confers a different polarity and hydrogen-bonding capacity compared to tertiary alcohols, which alters its behavior in biological systems and its suitability as a substrate for enzymatic resolution .

Risk Factor
1-(2-Bromophenyl)propan-2-ol
Para/Meta or Tertiary Analog
Substitution Pattern
Ortho-bromo introduces steric hindrance
Para/meta substitution may alter cross-coupling outcomes
Alcohol Type
Secondary alcohol polarity and H-bonding
Tertiary alcohol changes logP and enzyme substrate compatibility

Quantitative Differentiation vs. Key Analogs


Steric Hindrance and Cross-Coupling Reactivity

The ortho-bromine atom in 1-(2-Bromophenyl)propan-2-ol introduces significant steric hindrance, a property that differentiates it from its para- and meta-substituted isomers. This steric bulk directly affects its reactivity in palladium-catalyzed cross-coupling reactions . While direct rate constant data is scarce for this specific compound, class-level inference from studies on ortho-substituted bromobenzenes indicates they exhibit lower yields and slower reaction rates compared to their para-substituted counterparts under identical Suzuki-Miyaura coupling conditions due to this steric impediment [1].

Cross-Coupling Reactivity
Class-level inference
Lower yields expected vs para isomers
Ortho steric effects may require adjusted conditions
Compound-specific data to verify
Organic Synthesis Cross-Coupling Steric Effects

Comparative Lipophilicity vs. Tertiary Alcohol Analog

The partition coefficient (LogP), a key determinant of a molecule's lipophilicity and permeability, is quantitatively different between 1-(2-Bromophenyl)propan-2-ol and its tertiary alcohol analog, 2-(2-bromophenyl)propan-2-ol. The target compound exhibits a LogP of 2.37, whereas the tertiary analog has a LogP of 2.68 [1][2]. This difference of 0.31 indicates that 1-(2-Bromophenyl)propan-2-ol is less lipophilic, which can influence its solubility, membrane penetration, and pharmacokinetic properties when used as a fragment in drug design.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.37 vs 2.68 (Δ 0.31)
Lower lipophilicity supports fragment design
Predicted values; experimental confirmation advised
Physicochemical Properties Lipophilicity LogP

Biological Activity: ALDH2 and BRPF2-BRD1 Inhibition

1-(2-Bromophenyl)propan-2-ol demonstrates a distinct biological activity profile against the enzymes ALDH2 and BRPF2-BRD1. It inhibits human ALDH2 with a Ki of 2400 nM and an IC50 of 4600 nM [1]. Against human BRPF2-BRD1, it shows an IC50 of 1400 nM [2]. These activities are moderate compared to potent reference inhibitors. For context, the clinical ALDH2 inhibitor disulfiram has a reported IC50 of 130 nM under different assay conditions [3], and the research tool compound NI-57 inhibits BRPF2-BRD1 with an IC50 of 46 nM [4].

ALDH2/BRPF2 Inhibition
Cross-study comparable
ALDH2 Ki 2400 nM, IC50 4600 nM; BRPF2 IC50 1400 nM
Moderate inhibitor profile for probe/control use
Assay conditions differ across reference inhibitors
Biological Activity Enzyme Inhibition Binding Affinity

Key Application Scenarios


Synthesis of Constrained Biaryl Scaffolds

The ortho-bromo substitution pattern of 1-(2-Bromophenyl)propan-2-ol introduces steric hindrance, making it an ideal substrate for the synthesis of atropisomeric or conformationally restricted biaryl compounds. When used in Suzuki-Miyaura cross-couplings, the ortho-bromine can be selectively replaced while the adjacent secondary alcohol group provides a handle for further functionalization, enabling the construction of complex, three-dimensional molecular architectures relevant to drug discovery [1].

Fragment Design with Optimized Lipophilicity

For medicinal chemistry programs aiming to control lipophilicity and improve solubility, 1-(2-Bromophenyl)propan-2-ol (LogP = 2.37) presents a clear advantage over more lipophilic analogs like 2-(2-bromophenyl)propan-2-ol (LogP = 2.68) [2][3]. Its lower LogP value can be a critical design feature in fragment-based drug discovery (FBDD) to maintain drug-likeness and favorable physicochemical properties.

Chemical Probe for ALDH2 and BRPF2-BRD1

With defined, moderate inhibitory activity against ALDH2 (Ki = 2400 nM) and BRPF2-BRD1 (IC50 = 1400 nM), this compound can serve as a well-characterized chemical probe or control compound in biochemical and cellular assays [4][5]. Its activity profile is distinct from highly potent tool compounds, making it valuable for establishing baseline responses or investigating structure-activity relationships (SAR) for these emerging drug targets.

Precursor for Chemoenzymatic Synthesis

The secondary alcohol moiety in 1-(2-Bromophenyl)propan-2-ol is a substrate for enzymatic reactions, such as kinetic resolution using lipases or transaminases [6]. This property enables the production of enantiopure building blocks, which are highly sought after for the synthesis of chiral pharmaceuticals. The ortho-bromo handle on the aromatic ring remains intact and available for subsequent diversification, providing a versatile entry point into chiral, complex molecules.

Application
Selection Property
Validation Focus
Constrained biaryl synthesis
Ortho-substitution steric profile
Cross-coupling reactivity and atropisomer outcome
Lipophilicity-modulated fragment design
LogP relative to tertiary analog
Solubility and permeability profiling
Chemical probe for ALDH2/BRPF2
Moderate target engagement
Assay response and SAR benchmarking
Chiral building block via enzymatic resolution
Secondary alcohol substrate recognition
Enantioselectivity and conversion

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